卡克替霉素

描述

Synthesis Analysis

The synthesis of related compounds like caerulomycins involves multi-step sequences starting from simpler pyridine derivatives. For instance, the first synthesis of caerulomycin C, an antibiotic produced by Streptomyces caeruleus, was prepared from 3,4-dimethoxypyridine in a sequence involving metalation, transmetalation, aromatic cross-coupling, and halogen migration reactions (Trécourt et al., 1996). This method showcases the complexity and creativity required in synthesizing such molecules.

Molecular Structure Analysis

The molecular structure of related antibiotics like azinomycins was determined based on spectral and chemical properties. These studies provide insights into the intricate arrangements of atoms and functional groups that contribute to the biological activity of such compounds (Yokoi et al., 1986).

Chemical Reactions and Properties

The chemical properties of these antibiotics are often highlighted by their ability to undergo specific reactions that are crucial for their biological activity. For example, actinomycins' biological activities are based on their ability to form tight, reversible complexes with DNA, a property central to their function as antibiotics (Reich, 1963).

科学研究应用

抗生素特性和癌症治疗

卡克替霉素和其他抗生素(如沙利霉素、放线菌素和放线菌素)在癌症治疗和研究中表现出显着的特性。这些抗生素以对各种癌症的有效性而闻名。

沙利霉素在癌症治疗中的作用:沙利霉素是一种聚醚类抗生素,已研究其在体外和体内消除癌症干细胞 (CSC) 的有效性。它通过引起细胞溶质 Na+ 和 Ca2+ 浓度升高,导致钙蛋白酶激活和 caspase 依赖性凋亡,从而诱导癌细胞凋亡。该机制对于理解周围神经病变的发病机制和制定预防沙利霉素在癌症治疗中诱导的神经毒性副作用的策略至关重要 (Boehmerle & Endres, 2011).

放线菌素的抗肿瘤活性:放线菌素是一种抗肿瘤抗生素,已显示出对儿童实体瘤的活性。它已诱导治疗难治性急性髓细胞白血病 (AML) 患者缓解,特别是那些具有 NPM1 突变的患者。这展示了其在靶向癌症治疗中的潜力 (Falini, Brunetti, & Martelli, 2015).

放线菌素 D 和癌症研究:放线菌素 D 的机制涉及抑制 DNA 依赖的 RNA 合成,影响钙动员以及钙和磷酸盐的肾脏排泄。通过动物研究证明的它对骨骼和肾脏的影响,提供了对癌症研究中此类抗生素影响的细胞机制的见解 (Talmage, Cooper, & Neuenschwander, 1965).

新应用和机制

卡克替霉素与其他抗生素类似,已在科学研究中探索了其新应用,特别是在理解和对抗各种疾病方面。

免疫抑制应用:功能类似于其他抗生素的蓝霉素 A (CaeA) 已被用作有效的免疫抑制剂。它通过消耗细胞铁含量起作用,这对于器官移植后的长期移植物存活和治疗自身免疫性疾病至关重要 (Kaur, Srivastava, Sharma, & Jolly, 2015).

研究癌细胞中的转录抑制:达克替尼霉素以抑制 DNA 到 RNA 转录而闻名,已用于了解癌细胞中的免疫原性细胞死亡 (ICD)。它抑制 RNA 合成的能力是其诱导 ICD 机制的一个关键方面,为潜在的癌症治疗提供了见解 (Humeau 等人,2020).

在植物生长调节中的应用:除了医疗用途外,像光泽霉素这样的抗生素已显示出作为环保植物生长调节剂的潜力。它们的促生长活性表明在农业中可能用于增加作物产量,展示了此类化合物的多功能性 (Boikova, Kolodyaznaya, & Belakhov, 2019).

安全和危害

Dactinomycin may cause serious side effects. Common side effects include bone marrow suppression, vomiting, mouth ulcers, hair loss, liver problems, infections, and muscle pains . Other serious side effects include future cancers, allergic reactions, and tissue death if extravasation occurs . Use in pregnancy may harm the baby .

属性

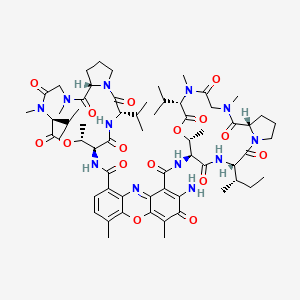

IUPAC Name |

2-amino-1-N-[(3S,6S,7R,10S,16S)-3-[(2S)-butan-2-yl]-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-10-propan-2-yl-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-4,6-dimethyl-3-oxo-9-N-[(3S,6S,7R,10S,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H88N12O16/c1-17-31(8)44-61(86)75-25-19-21-38(75)59(84)71(14)27-40(77)73(16)50(30(6)7)63(88)90-35(12)46(57(82)67-44)69-55(80)41-42(64)51(78)33(10)53-48(41)65-47-36(23-22-32(9)52(47)91-53)54(79)68-45-34(11)89-62(87)49(29(4)5)72(15)39(76)26-70(13)58(83)37-20-18-24-74(37)60(85)43(28(2)3)66-56(45)81/h22-23,28-31,34-35,37-38,43-46,49-50H,17-21,24-27,64H2,1-16H3,(H,66,81)(H,67,82)(H,68,79)(H,69,80)/t31-,34+,35+,37-,38-,43-,44-,45-,46-,49-,50-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCXJFISCRQIYID-IAEPZHFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C3=C(C(=O)C(=C4C3=NC5=C(C=CC(=C5O4)C)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)C)N)C)C(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N2CCC[C@H]2C(=O)N(CC(=O)N([C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)C3=C(C(=O)C(=C4C3=NC5=C(C=CC(=C5O4)C)C(=O)N[C@H]6[C@H](OC(=O)[C@@H](N(C(=O)CN(C(=O)[C@@H]7CCCN7C(=O)[C@@H](NC6=O)C(C)C)C)C)C(C)C)C)C)N)C)C(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H88N12O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1269.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cactinomycin | |

CAS RN |

8052-16-2 | |

| Record name | Cactinomycin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008052162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Actinomycin C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.527 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Morpholinyl)-5-(1-piperidinylsulfonyl)benzoic acid [2-[2-(4-fluorophenyl)ethylamino]-2-oxoethyl] ester](/img/structure/B1231943.png)

![N-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-4-oxo-1-benzopyran-2-carboxamide](/img/structure/B1231945.png)

![S-[6-[[5-[5-(ethylamino)-4-methoxyoxan-2-yl]oxy-4-hydroxy-6-[[9-hydroxy-12-(methoxycarbonylamino)-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-2-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate](/img/structure/B1231949.png)

![3,5-Dimethyl-4-oxo-6-thieno[2,3-d]pyrimidinecarboxylic acid (4-methylphenyl) ester](/img/structure/B1231950.png)

![N-(3-methoxyphenyl)-2-[(4-oxo-3-propyl-2-quinazolinyl)thio]-2-phenylacetamide](/img/structure/B1231951.png)